1-Cyclopropyl-2-methanesulfonylethan-1-one

描述

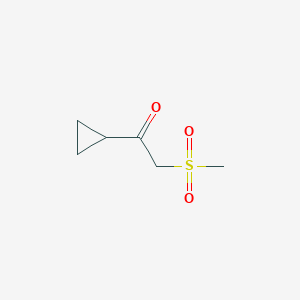

1-Cyclopropyl-2-methanesulfonylethan-1-one is a sulfone-containing ketone characterized by a cyclopropyl ring attached to a ketone group and a methanesulfonyl (CH₃SO₂-) substituent. The cyclopropyl group imparts steric constraints and electronic effects due to its strained three-membered ring, while the sulfonyl moiety acts as a strong electron-withdrawing group, influencing reactivity and stability.

属性

IUPAC Name |

1-cyclopropyl-2-methylsulfonylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3S/c1-10(8,9)4-6(7)5-2-3-5/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKXWAOHLUAHKIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC(=O)C1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-Cyclopropyl-2-methanesulfonylethan-1-one (CAS No. 1089722-36-0) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

- IUPAC Name: this compound

- Molecular Formula: C7H12O3S

- Molecular Weight: 176.24 g/mol

The structure of this compound features a cyclopropyl group attached to an ethanone backbone with a methanesulfonyl substituent, which may influence its biological properties.

Biological Activity

Research indicates that this compound exhibits various biological activities, primarily in the realm of drug development and pharmacology.

The compound's mechanism of action involves interaction with specific biological targets, such as enzymes and receptors. It is proposed that the methanesulfonyl group enhances solubility and bioavailability, which is critical for its activity in vivo.

Antimicrobial Activity

One study investigated the antimicrobial properties of this compound against various bacterial strains. The results indicated significant inhibitory effects on Gram-positive bacteria, suggesting potential as an antimicrobial agent.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 10 |

| Bacillus subtilis | 12 |

Anti-inflammatory Effects

Another research effort focused on the anti-inflammatory effects of this compound in animal models. The study demonstrated a reduction in pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases.

Synthesis and Production

The synthesis of this compound can be achieved through several methods, including:

- Cyclization Reactions: Utilizing cyclopropyl precursors with methanesulfonyl derivatives.

- Functionalization: Introducing the methanesulfonyl group via sulfonation reactions.

These synthetic routes are optimized for yield and purity, ensuring that the final product is suitable for biological testing.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Biological Activity | Notes |

|---|---|---|

| 1-Methylsulfonylethanone | Moderate antimicrobial | Less potent than cyclopropyl variant |

| Ethyl methanesulfonate | Low anti-inflammatory | Limited application in drug design |

| Cyclopropylmethanesulfonamide | High anti-cancer activity | Different mechanism of action |

相似化合物的比较

Key Observations :

- Cyclopropyl vs. Larger Rings : The cyclopropyl derivative () exhibits a lower melting point than the cyclopentyl analog (), likely due to reduced molecular symmetry and increased ring strain. However, its synthetic yield (88%) is significantly higher, suggesting superior reaction efficiency with smaller rings .

- Sulfonyl vs. Thioether : Sulfonyl groups (e.g., in and ) enhance stability and directivity in catalysis compared to thioethers (). The phenylsulfonyl group in is bulkier than methanesulfonyl, which may limit accessibility in certain reactions.

Reactivity and Functional Group Effects

- Methanesulfonyl vs. However, phenylsulfonyl derivatives () are more extensively studied in asymmetric catalysis due to their ability to stabilize transition states .

- Reduction Behavior : The racemic reduction of 1-cyclopropyl-2-(phenylsulfonyl)ethan-1-one to its alcohol derivative () demonstrates the sulfonyl group’s role as a directing group, a property shared with methanesulfonyl analogs but modulated by electronic differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。